molecular formula C12H15Br B2883375 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene CAS No. 2470440-63-0

1-Bromo-4-(2,2-dimethylcyclobutyl)benzene

Cat. No. B2883375
CAS RN: 2470440-63-0
M. Wt: 239.156
InChI Key: OAGXPUVMNXAEAB-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-dimethylcyclobutyl)benzene is a chemical compound with the CAS Number: 2470440-63-0 . It is used in various fields of research and industry due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 four-membered ring, and 1 six-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene include its molecular formula (C12H15Br), molecular weight (239.156), and its unique structure . More specific properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Characterization

1-Bromo-4-(2,2-dimethylcyclobutyl)benzene serves as a precursor in various synthetic pathways. For example, it plays a role in the bottom-up synthesis of one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths. The synthesis and characterization of such compounds are critical, involving techniques like NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations to understand their structure and properties (Patil, S., Uthaisar, Chananate, Barone, V., & Fahlman, B., 2012).

Fluorescence Properties

The compound exhibits interesting fluorescence properties when modified, such as in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene. The steric configuration of these derivatives can hinder tight intermolecular packing, leading to significant differences in fluorescence intensity between the solution and solid states, demonstrating potential in advanced materials science for sensors or optoelectronic applications (Liang Zuo-qi, 2015).

Coordination Polymers

In coordination chemistry, derivatives of 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene can be used to synthesize zinc(II) coordination polymers. These polymers exhibit selective adsorption of CO2 over N2 and possess unique fluorescence sensing capabilities for acetone detection, showcasing their potential in environmental monitoring and chemical sensing (Hua, J., Zhao, Yue, Kang, Yan-shang, Lu, Yi, & Sun, Wei‐Yin, 2015).

Organic Photovoltaics

The compound's derivatives are integral in synthesizing key intermediates for the development of new organic photovoltaic (OPV) materials. The process involves multiple steps, including nitration, hydrolysis, and bromination, to create effective SGLT2 inhibitors, highlighting its importance in renewable energy and healthcare sectors (Zhang, Yi et al., 2022).

Nanographene Synthesis

It also finds application in the synthesis of open-shell nanographenes with unique magnetic properties. The process involves on-surface reactions leading to the creation of nanographenes with zigzag edges or pentagonal defects, which possess unpaired spins detectable as Kondo resonances. Such materials are of great interest for quantum computing and magnetic storage applications (Mishra, Shantanu et al., 2020).

Safety and Hazards

While specific safety and hazard information for 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene is not available, general safety measures for handling bromobenzenes include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

The specific target can vary widely depending on the exact structure of the compound and the biological context .

Mode of Action

The mode of action of 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene involves a free radical reaction. In the initiating step, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

Biochemical Pathways

Brominated benzene compounds can participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .

Result of Action

Brominated benzene compounds can have various effects depending on their specific targets and the context of their action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

properties

IUPAC Name

1-bromo-4-(2,2-dimethylcyclobutyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-12(2)8-7-11(12)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGXPUVMNXAEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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